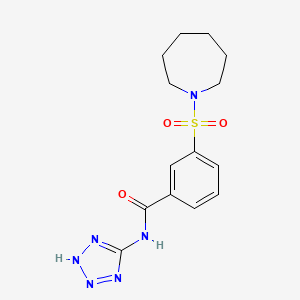

3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

Description

3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a sulfonamide-linked azepane ring (a 7-membered saturated heterocycle) at the 3-position of the benzamide core and a tetrazole moiety at the terminal amide group. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(2H-tetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O3S/c21-13(15-14-16-18-19-17-14)11-6-5-7-12(10-11)24(22,23)20-8-3-1-2-4-9-20/h5-7,10H,1-4,8-9H2,(H2,15,16,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMVUEUOFIMOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the benzamide core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.

Introduction of the azepane group: This step might involve nucleophilic substitution reactions where an azepane derivative is introduced.

Tetrazole formation: This can be achieved by cyclization reactions involving nitriles and azides under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azepane or benzamide moieties.

Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the benzamide ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halides, sulfonyl chlorides, azides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is , with a molecular weight of approximately 342.39 g/mol. The compound can be synthesized through multi-step organic reactions involving the following key steps:

- Formation of the Benzamide Core : Reaction of a substituted benzoic acid with an amine.

- Introduction of the Azepane Group : Nucleophilic substitution reactions incorporating an azepane derivative.

- Tetrazole Formation : Cyclization reactions involving nitriles and azides under acidic or basic conditions.

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its unique functional groups:

- Anti-inflammatory Properties : Compounds with similar structures have shown efficacy in treating inflammatory diseases .

- Analgesic Effects : The benzamide core is known for analgesic activities, making this compound a candidate for pain management therapies .

Biochemical Probes

This compound can serve as a biochemical probe to study enzyme interactions. The sulfonyl group enhances binding affinity through hydrogen bonding or electrostatic interactions, potentially leading to insights into enzyme mechanisms .

Industrial Applications

In addition to its medicinal uses, this compound may find applications in:

- Material Science : Development of new materials leveraging its unique chemical properties.

- Catalysis : Use as a catalyst in various chemical reactions due to its structural attributes .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that similar benzamide derivatives exhibited significant anti-inflammatory effects in animal models .

- Enzyme Interaction Studies : Research indicated that compounds with sulfonamide groups could effectively inhibit specific enzymes involved in disease pathways .

- Therapeutic Development : Ongoing research focuses on optimizing the synthesis of this compound to enhance its therapeutic profile and bioavailability for potential clinical applications .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with benzamide, azepane, and tetrazole groups can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their functions. The sulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzamide scaffold is highly versatile, with modifications at the sulfonyl, aryl, and tetrazole positions significantly altering biological activity and physicochemical properties. Key analogs include:

Key Observations

- Tetrazole vs. Triazole : The tetrazole moiety in the target compound (pKa ~4.9) mimics carboxylic acids more effectively than triazoles, improving membrane permeability and target engagement .

- Azepane Sulfonyl vs. Other Substituents : The azepane sulfonyl group offers a balance of lipophilicity (LogP ~2.8 predicted) and hydrogen-bond acceptor capacity, contrasting with trifluoromethyl (higher LogP) or pyrimidinyl (lower solubility) groups .

- Chloro Substituents : Chlorination (e.g., compound 63) enhances potency but may compromise druglikeness due to increased molecular weight and toxicity risks .

Physicochemical and Pharmacokinetic Profiles

- Druglikeness: The target compound likely complies with Lipinski’s Rule of Five (molecular weight ~395.5 g/mol, H-bond donors = 2, H-bond acceptors = 7, predicted LogP ~2.8), similar to compound 63 .

- Solubility : The azepane sulfonyl group improves aqueous solubility compared to CF₃ or pyrimidinyl analogs, which are more lipophilic .

- Metabolic Stability : Tetrazole derivatives resist enzymatic hydrolysis better than esters or carboxylic acids, as seen in SAR studies of GPR35 agonists .

Biological Activity

3-(Azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a synthetic organic compound notable for its complex structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features:

- Benzamide Core : Provides a platform for various substituents.

- Azepane Ring : Enhances steric and electronic properties.

- Tetrazole Moiety : Known for its pharmacological significance, potentially improving solubility and bioavailability.

The molecular formula is with a molecular weight of 350.40 g/mol .

The mechanism of action for this compound is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing their activity through inhibition or activation.

- Binding Affinity : The sulfonyl group can enhance binding through hydrogen bonding or electrostatic interactions .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Properties

Tetrazole derivatives have been reported to possess significant antimicrobial activity. For instance:

- In Vitro Studies : Compounds with tetrazole rings demonstrated antibacterial and antifungal properties, with some exhibiting better efficacy than standard antibiotics like ampicillin .

Anti-inflammatory and Analgesic Effects

Similar compounds have been recognized for their anti-inflammatory and analgesic properties, which could be attributed to their ability to modulate inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Tetrazole Derivatives : A series of tetrazole compounds were synthesized and evaluated for their antimicrobial activity. Some derivatives showed promising results against various bacterial strains .

- Synthesis and Biological Evaluation : A study focused on synthesizing benzamide derivatives with azepane and tetrazole groups, evaluating their biological activities through various assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.